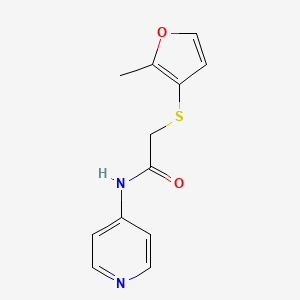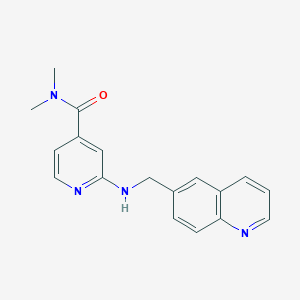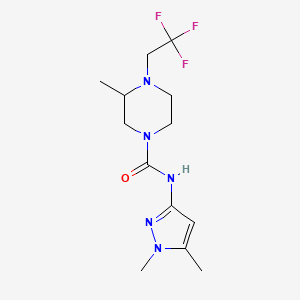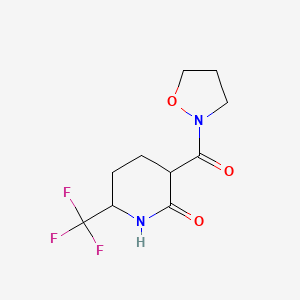
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfanyl pyridinyl acetamides and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through various pathways. For instance, it has been found to inhibit the activity of inflammatory mediators such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. For instance, it has been found to reduce the levels of glucose and insulin in diabetic animal models. Additionally, it has been reported to decrease the levels of oxidative stress markers and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the research on 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide. One of the areas of interest is the development of novel derivatives with enhanced biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease models. Furthermore, the development of efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that exhibits promising biological activities and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
Méthodes De Synthèse
The synthesis of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide has been reported in the literature. The method involves the reaction of 2-methylfuran-3-thiol with 4-chloropyridine-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The biological activities of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide have been extensively studied in scientific research. This compound has been found to exhibit potential therapeutic effects in various disease models. For instance, it has been reported to possess anti-inflammatory, antitumor, and antidiabetic activities. Additionally, it has been found to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-11(4-7-16-9)17-8-12(15)14-10-2-5-13-6-3-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUWPZREQOVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)

![N-methyl-N-[(6-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7632923.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)

![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)
![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)